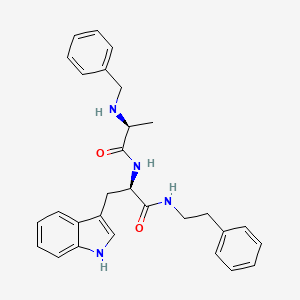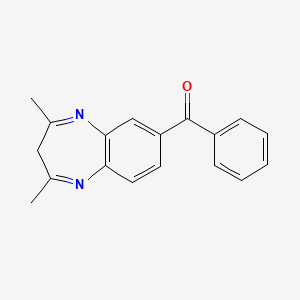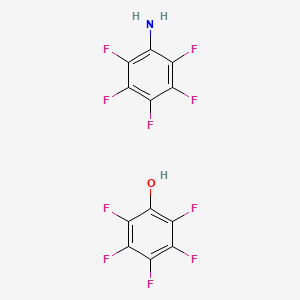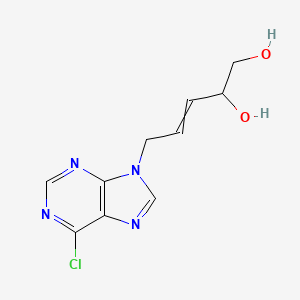![molecular formula C19H16F3N3O2 B12597788 1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea CAS No. 648420-30-8](/img/structure/B12597788.png)
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea is a synthetic compound known for its potential applications in various scientific fields. This compound is characterized by its unique structure, which includes an isoquinoline moiety and a trifluoromethoxyphenyl group. It has garnered interest due to its potential as a selective antagonist for certain receptors, making it a valuable tool in pharmacological research .
准备方法
The synthesis of 1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea typically involves multiple steps, starting with the preparation of the isoquinoline core. This is followed by the introduction of the trifluoromethoxyphenyl group through various organic reactions. Common synthetic routes include:
Nucleophilic substitution: reactions to introduce the trifluoromethoxy group.
Coupling reactions: to attach the phenyl group to the isoquinoline core.
Urea formation: through the reaction of an amine with an isocyanate.
Industrial production methods may involve optimizing these reactions for higher yields and purity, often using catalysts and specific reaction conditions to enhance efficiency .
化学反应分析
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can modify the functional groups, potentially altering its pharmacological properties.
Substitution: The trifluoromethoxy group can be substituted with other functional groups using appropriate reagents.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
科学研究应用
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea has several scientific research applications:
Biology: The compound is studied for its effects on cellular signaling pathways and receptor interactions.
Medicine: Potential therapeutic applications include pain management and treatment of inflammatory conditions.
Industry: It may be used in the development of new pharmaceuticals and as a research tool in drug discovery.
作用机制
The mechanism of action of 1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea involves its interaction with TRPV1 receptors. By binding to these receptors, it inhibits their activation by various stimuli such as capsaicin, heat, and protons. This inhibition reduces the transmission of pain signals and inflammatory responses . The molecular targets include the TRPV1 receptor, and the pathways involved are primarily related to pain and inflammation signaling .
相似化合物的比较
1-Isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea can be compared with other TRPV1 antagonists such as:
The uniqueness of this compound lies in its specific structure, which provides a distinct binding affinity and selectivity for TRPV1 receptors, making it a valuable compound for targeted research .
属性
CAS 编号 |
648420-30-8 |
|---|---|
分子式 |
C19H16F3N3O2 |
分子量 |
375.3 g/mol |
IUPAC 名称 |
1-isoquinolin-5-yl-3-[2-[4-(trifluoromethoxy)phenyl]ethyl]urea |
InChI |
InChI=1S/C19H16F3N3O2/c20-19(21,22)27-15-6-4-13(5-7-15)8-11-24-18(26)25-17-3-1-2-14-12-23-10-9-16(14)17/h1-7,9-10,12H,8,11H2,(H2,24,25,26) |
InChI 键 |
YHSHJMCQJBIORT-UHFFFAOYSA-N |
规范 SMILES |
C1=CC2=C(C=CN=C2)C(=C1)NC(=O)NCCC3=CC=C(C=C3)OC(F)(F)F |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




![2-[bis(2-hydroxyethyl)amino]ethanol;1H-pyridazin-4-one](/img/structure/B12597718.png)
![Diethyl {[5-(4-methylphenyl)thiophen-3-yl]methyl}propanedioate](/img/structure/B12597721.png)

![5-[2-(4-Chlorophenyl)ethylamino]-5-oxopentanoic acid](/img/structure/B12597748.png)

![2-[3-(3-Chlorophenyl)sulfonyl-2,5-dimethylindol-1-yl]acetic acid](/img/structure/B12597768.png)
![2-Cyclopenten-1-one, 4-[[tris(1-methylethyl)silyl]oxy]-, (4S)-](/img/structure/B12597774.png)


![N-{5-[(3-Nitrophenyl)sulfamoyl]naphthalen-1-yl}acetamide](/img/structure/B12597798.png)
![N'-[2-(2-methoxyphenyl)ethyl]-N-(4-phenylbutyl)ethane-1,2-diamine](/img/structure/B12597799.png)
![3-(Decyloxy)-6-{[4-(heptyloxy)anilino]methylidene}cyclohexa-2,4-dien-1-one](/img/structure/B12597805.png)
